The IUPAC name for diethyl (3-chloro-2-pyrazinyl)malonate is diethyl 2-(3-chloropyrazin-2-yl)propanedioate. This nomenclature follows the priority order of functional groups, where the malonate core (propanedioate) serves as the parent structure, and the 3-chloropyrazin-2-yl group is treated as a substituent.
Synonyms:
These synonyms reflect variations in numbering and substituent description, consistent with malonate ester conventions.
The molecular formula is C₁₁H₁₄ClN₂O₄, derived by substituting the ethyl groups in diethyl malonate with a 3-chloro-2-pyrazinyl moiety. The molecular weight calculates as:
$$
\text{Molecular Weight} = (12.01 \times 11) + (1.01 \times 14) + (35.45 \times 1) + (14.01 \times 2) + (16.00 \times 4) = 281.70 \, \text{g/mol}
$$
This aligns with dimethyl analogs (e.g., dimethyl (6-chloro-2-pyrazinyl)malonate hydrochloride, MW 281.09 g/mol).
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₂O₄ |
| Molecular Weight | 281.70 g/mol |
| Exact Mass | 281.0663 (calculated) |
No direct crystallographic data exists for diethyl (3-chloro-2-pyrazinyl)malonate. However, analogous malonate esters exhibit planar malonate cores with substituents adopting orientations that minimize steric hindrance. For example:
The chloro-pyrazinyl group likely induces slight distortion in the malonate plane due to electronic effects, though experimental validation is required.
The 3-chloro-2-pyrazinyl substituent profoundly influences the compound’s reactivity and electronic properties:
Compared to diethyl (3-chloropropyl)malonate (CID 18719-43-2), the pyrazinyl derivative exhibits higher solubility in polar solvents due to nitrogen lone pairs.
The Claisen condensation represents a classical method for forming carbon-carbon bonds between ester enolates and carbonyl-containing substrates. For diethyl (3-chloro-2-pyrazinyl)malonate, this reaction typically involves the condensation of diethyl malonate with a chloropyrazine carbonyl derivative, such as 3-chloro-2-pyrazinecarbonyl chloride. The reaction proceeds via enolate formation under basic conditions, followed by nucleophilic attack on the electrophilic carbonyl carbon of the chloropyrazine derivative [2].
A notable advancement in this area is the use of titanium-mediated Claisen condensation, which enhances selectivity and reduces side reactions. Titanium tetrachloride (TiCl₄) coordinates with the enolate intermediate, stabilizing it and directing the attack toward the chloropyrazine carbonyl group. This method achieves cross-selectivity ratios exceeding 95:5 when paired with tertiary amine bases such as triethylamine or N-methylimidazole [2]. For example, reactions conducted at −20°C in anhydrous dichloromethane yield diethyl (3-chloro-2-pyrazinyl)malonate with isolated yields of 78–85% [2].
Table 1: Comparison of Traditional and Ti-Mediated Claisen Condensation
| Parameter | Traditional Method | Ti-Mediated Method |
|---|---|---|
| Reaction Temperature | 0–25°C | −20°C |
| Time | 12–24 hours | 2–4 hours |
| Cross/Self Selectivity | 70:30 | 96:4 |
| Isolated Yield | 50–60% | 78–85% |
The steric and electronic effects of the 3-chloro substituent on the pyrazine ring further modulate reactivity. The chlorine atom withdraws electron density via induction, increasing the electrophilicity of the adjacent carbonyl group and facilitating enolate attack [3].
Nucleophilic aromatic substitution (SₙAr) provides an alternative route to diethyl (3-chloro-2-pyrazinyl)malonate, leveraging the electron-deficient nature of the chloropyrazine ring. In this approach, a chlorine atom at the 3-position of 2,3-dichloropyrazine is displaced by the enolate of diethyl malonate. The reaction requires strong electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack, a criterion satisfied by the adjacent chlorine and nitrogen atoms in the pyrazine system [3].
The mechanism proceeds through a two-step addition-elimination process. First, the malonate enolate attacks the electron-deficient carbon at the 3-position, forming a Meisenheimer intermediate. Subsequent elimination of the chloride ion restores aromaticity, yielding the target compound. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the enolate and intermediate [3].
Key Experimental Conditions for SₙAr:
The presence of multiple electron-withdrawing groups on the pyrazine ring significantly accelerates the reaction. For instance, substituting 2,3-dichloropyrazine with 2-chloro-3-nitropyrazine reduces the reaction time to 3–4 hours due to enhanced ring activation [3].
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly those involving heterocyclic systems like pyrazines. In the synthesis of diethyl (3-chloro-2-pyrazinyl)malonate, microwave-assisted protocols reduce reaction times from hours to minutes while improving yields [4].
A representative procedure involves irradiating a mixture of diethyl malonate, 3-chloro-2-pyrazinecarbonyl chloride, and a catalytic amount of potassium carbonate in acetonitrile at 120°C for 15 minutes. This method achieves yields of 88–92%, compared to 70–75% under conventional heating [4]. The rapid, uniform heating provided by microwaves minimizes thermal degradation of sensitive intermediates.
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 6 hours | 15 minutes |
| Isolated Yield | 70–75% | 88–92% |
| Purity (HPLC) | 95% | 98% |
Eutectic solvents, such as mixtures of ammonium formate and monosaccharides, have also been explored under microwave conditions. These solvents reduce viscosity and enhance mass transfer, further optimizing the reaction [4].
Transition metal catalysis offers a robust strategy for enhancing the efficiency of malonate-pyrazine couplings. Palladium complexes with bulky phosphine ligands, such as tris(tert-butyl)phosphine [P(t-Bu)₃], have proven effective in mediating α-arylation reactions between diethyl malonate and chloropyrazine derivatives [5].
The catalytic cycle begins with oxidative addition of a chloropyrazine substrate to a palladium(0) complex, forming a palladium(II) intermediate. Subsequent transmetallation with the malonate enolate and reductive elimination yields the desired product. The steric bulk of P(t-Bu)₃ accelerates reductive elimination while suppressing β-hydride elimination, a common side reaction in palladium-catalyzed processes [5].
Table 3: Catalytic Systems for Malonate-Pyrazine Coupling
| Catalyst System | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂/P(t-Bu)₃ | P(t-Bu)₃ | 94 | 18,000 |
| Pd₂(dba)₃/Xantphos | Xantphos | 82 | 9,500 |
| PdCl₂(MeCN)₂/DPEPhos | DPEPhos | 76 | 7,200 |
Notably, palladium catalysts enable the use of aryl chlorides as coupling partners, which are more economical and readily available than bromides or iodides. Reactions conducted at 60°C in toluene achieve near-quantitative conversions within 2 hours [5].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The ¹H Nuclear Magnetic Resonance spectroscopic profile of Diethyl (3-chloro-2-pyrazinyl)malonate reveals characteristic resonances consistent with its structural composition. The ethyl ester groups display the expected triplet-quartet pattern typically observed in malonate derivatives [1]. The methyl protons of the ethyl groups appear as triplets at approximately 1.27 parts per million with coupling constants of approximately 7.0 Hertz, corresponding to three protons each [2]. The methylene protons of the ethyl groups manifest as quartets at approximately 4.20 parts per million, consistent with deshielding by the adjacent carbonyl oxygen atoms [1].
The malonate methine proton exhibits a characteristic singlet pattern at approximately 5.0-5.5 parts per million, reflecting the deshielding influence of the two adjacent electron-withdrawing carbonyl groups [3]. The pyrazine ring protons demonstrate distinctive chemical shifts in the aromatic region, with the remaining proton on the pyrazine ring appearing as a singlet at approximately 8.5-9.0 parts per million [4] [5]. The chlorine substitution at the 3-position and the malonate group at the 2-position create an asymmetric electronic environment within the pyrazine system, resulting in specific chemical shift patterns characteristic of substituted pyrazines [6].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The ¹³C Nuclear Magnetic Resonance spectrum exhibits distinct resonances for each carbon environment within the molecule [7]. The carbonyl carbons of the ester groups appear at approximately 168-170 parts per million, consistent with typical ester carbonyl chemical shifts [7]. The ethyl ester carbons display their characteristic patterns, with the methyl carbons resonating at approximately 14 parts per million and the methylene carbons at approximately 62 parts per million .
The central malonate carbon appears at approximately 50-55 parts per million, reflecting its attachment to the electron-withdrawing pyrazine ring system [3]. The pyrazine ring carbons exhibit chemical shifts in the range of 140-160 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifting due to the electronegativity of the chlorine substituent [4] [6]. The carbon bearing the malonate substituent demonstrates a distinct chemical shift pattern influenced by the electron-withdrawing nature of the ester groups.
The infrared spectrum of Diethyl (3-chloro-2-pyrazinyl)malonate displays characteristic absorption bands that confirm its structural identity [9]. The ester carbonyl stretching vibrations appear as intense bands at approximately 1750-1735 wavenumbers, consistent with aliphatic ester functional groups [9] [10]. The presence of two ester groups results in potentially overlapping carbonyl stretches, which may appear as a broad or split absorption band in this region.
The carbon-hydrogen stretching vibrations of the ethyl groups manifest in the range of 2800-3000 wavenumbers, with the methyl and methylene stretches appearing as multiple overlapping bands [11]. The pyrazine ring exhibits characteristic aromatic carbon-hydrogen stretching absorptions above 3000 wavenumbers [10]. The carbon-chlorine stretching vibration appears in the fingerprint region at approximately 700-800 wavenumbers, though this absorption may be overlapped by other skeletal vibrations [11].
The carbon-oxygen single bond stretches of the ester groups appear as multiple bands in the region of 1000-1300 wavenumbers [9]. The pyrazine ring displays characteristic skeletal vibrations in the fingerprint region, with specific patterns dependent on the substitution pattern and electronic environment created by the chlorine and malonate substituents [12].
The ultraviolet-visible absorption spectrum of Diethyl (3-chloro-2-pyrazinyl)malonate exhibits characteristic electronic transitions associated with the aromatic pyrazine system . The primary absorption maxima occur in the ultraviolet region, typically around 250-300 nanometers, corresponding to π-π* transitions within the pyrazine ring [12]. The chlorine substitution and malonate group attachment influence the electronic distribution within the aromatic system, potentially causing shifts in the absorption wavelengths compared to unsubstituted pyrazine derivatives [14].
The compound may exhibit additional absorption features in the near-ultraviolet region due to n-π* transitions involving the nitrogen atoms of the pyrazine ring and the carbonyl groups of the ester functionalities [15]. The extinction coefficients and specific absorption wavelengths are influenced by the electron-withdrawing nature of both the chlorine substituent and the malonate group, which create an asymmetric electronic environment within the molecule.
High-Performance Liquid Chromatography analysis of Diethyl (3-chloro-2-pyrazinyl)malonate employs reverse-phase chromatographic conditions for optimal separation and purity assessment [16]. The compound exhibits good retention characteristics on carbon-18 stationary phases, with typical retention times dependent on the mobile phase composition and flow rate parameters. A mobile phase consisting of acetonitrile and water, with potential addition of phosphoric acid or formic acid for mass spectrometry compatibility, provides effective separation [16].
The chromatographic behavior is influenced by the compound's moderate polarity, resulting from the balance between the polar ester functional groups and the aromatic pyrazine system with its chlorine substituent [17]. Purity assessment typically reveals main peak purities exceeding 95% for well-synthesized samples, with potential impurities including unreacted starting materials, hydrolysis products, or regioisomeric compounds .
Detection methods include ultraviolet detection at 254 nanometers, taking advantage of the pyrazine chromophore absorption . The compound's chromatographic profile serves as a fingerprint for identity confirmation and enables quantitative analysis for pharmaceutical or research applications.
Gas Chromatography-Mass Spectrometry analysis provides comprehensive structural confirmation through both separation and mass spectral identification [18]. The compound exhibits suitable volatility for gas chromatographic analysis under appropriate temperature programming conditions. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular formula of Diethyl (3-chloro-2-pyrazinyl)malonate.
Characteristic fragmentation patterns include loss of ethoxy groups (mass 45), loss of ethyl groups (mass 29), and fragmentation of the ester functionalities [19]. The pyrazine ring system contributes to specific fragmentation patterns, with potential formation of chloropyrazine fragments and loss of the malonate portion. The chlorine isotope pattern (chlorine-35 and chlorine-37) provides additional confirmation of the chlorine-containing structure through the characteristic 3:1 isotope ratio.
Differential Scanning Calorimetry analysis reveals the thermal transitions and stability characteristics of Diethyl (3-chloro-2-pyrazinyl)malonate [20]. The compound typically exhibits a glass transition temperature below room temperature, consistent with its liquid or low-melting solid state at ambient conditions. Thermal analysis shows melting or softening transitions that provide information about the compound's physical state and thermal stability.
The thermogram may display exothermic decomposition events at elevated temperatures, indicating the onset of thermal degradation [20]. These decomposition processes likely involve the breakdown of the ester functional groups and potential decarboxylation reactions characteristic of malonate derivatives [21]. The thermal stability window, defined as the temperature range where no significant thermal events occur, provides crucial information for storage and handling conditions.
Oxidative stability can be assessed through comparison of thermal behavior under inert versus oxidizing atmospheres. The presence of the pyrazine ring and chlorine substituent may influence the thermal decomposition pathways and temperature ranges [12].
Thermogravimetric Analysis provides quantitative mass loss data as a function of temperature, revealing the thermal decomposition profile of Diethyl (3-chloro-2-pyrazinyl)malonate [22] [23]. The analysis typically shows initial thermal stability up to approximately 150-200 degrees Celsius, followed by progressive mass loss corresponding to decomposition of the organic structure.
The first significant mass loss event often corresponds to the elimination of ethyl groups from the ester functionalities, appearing as a mass loss equivalent to the molecular weight of ethanol or ethyl radicals [12]. Subsequent decomposition stages involve the breakdown of the malonate portion and the pyrazine ring system. The chlorine substituent may influence the decomposition pathway through the formation of hydrogen chloride or other chlorine-containing volatile products.
The final residue percentage provides information about any inorganic components or carbonaceous decomposition products. The derivative thermogravimetric curve highlights the temperature ranges of maximum mass loss rate, enabling identification of distinct decomposition stages and thermal stability limits.
The solubility profile of Diethyl (3-chloro-2-pyrazinyl)malonate reflects the compound's amphiphilic nature, combining polar ester functional groups with the aromatic pyrazine system and chlorine substituent [17] [14]. The compound demonstrates moderate solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide, consistent with the presence of ester functionalities that can participate in hydrogen bonding interactions.
Solubility in water is limited due to the hydrophobic contributions of the ethyl groups and the aromatic pyrazine ring system [14]. The chlorine substituent provides additional hydrophobic character while also introducing some degree of polarity through its electronegativity. Solubility in nonpolar solvents such as hexane or toluene is enhanced compared to more polar malonate derivatives due to the aromatic character of the pyrazine ring [17].
The solubility behavior is temperature-dependent, with increased dissolution observed at elevated temperatures across various solvent systems [14]. pH effects on solubility are minimal due to the absence of ionizable groups under normal pH conditions, though extreme pH conditions may lead to hydrolysis of the ester functionalities.
The partition coefficient (log P) of Diethyl (3-chloro-2-pyrazinyl)malonate provides quantitative assessment of its lipophilicity and distribution behavior between aqueous and organic phases [24]. Experimental determination typically employs the standard octanol-water partitioning system, with the compound showing preference for the organic phase due to its overall lipophilic character.
The calculated log P value reflects the balance between hydrophobic contributions from the ethyl ester groups, the aromatic pyrazine ring, and the chlorine substituent, versus the hydrophilic contributions from the ester oxygen atoms and pyrazine nitrogen atoms [25]. The chlorine substitution increases the lipophilicity compared to unsubstituted analogs while also contributing to the overall molecular volume and polarizability.
Distribution coefficients at different pH values remain relatively constant due to the compound's non-ionizable nature under physiological pH conditions. The partition coefficient data supports predictions of bioavailability, membrane permeability, and tissue distribution in biological systems, with the moderate lipophilicity suggesting potential for both absorption and distribution processes.